molecular formula C24H18ClN5O3S B2455029 N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1111260-68-4

N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2455029
CAS No.: 1111260-68-4
M. Wt: 491.95
InChI Key: PXXMOWHMGCTWKH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazoloquinoxaline core, which is known for its diverse biological activities.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-4-phenylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3S/c1-33-20-12-11-15(13-17(20)25)26-21(31)14-29-24(32)30-19-10-6-5-9-18(19)27-23(22(30)28-29)34-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMOWHMGCTWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, followed by the introduction of the phenylthio and acetamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that the compound exhibits anti-inflammatory properties. For instance, molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. The inhibition of this enzyme could lead to reduced inflammation in various conditions such as asthma and arthritis .

Anticancer Properties

The compound has been evaluated for its anticancer potential against several cancer cell lines. Research shows that derivatives of this compound demonstrate significant cytotoxic effects on human colon cancer (HCT116) and breast cancer (MCF-7) cell lines. The IC50 values for some derivatives were found to be in the range of 1.9 to 7.52 μg/mL, indicating potent activity against these cancer types .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves a series of chemical reactions that allow for the modification of its structure to enhance biological activity. Structure-activity relationship studies have been critical in identifying functional groups that contribute to its efficacy as an anti-inflammatory and anticancer agent .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
  • Methyl 1-[(3-methoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate

Uniqueness

This compound stands out due to its unique triazoloquinoxaline core and the presence of both phenylthio and acetamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula: C20H16ClN5O3S
  • Molecular Weight: 441.9 g/mol

Structural Representation

The compound features a chloro-substituted methoxyphenyl group linked to a triazoloquinoxaline moiety through an acetamide group. This unique structure contributes to its diverse biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance, derivatives of triazoles have shown efficacy against various viral strains. A comparative study demonstrated that certain triazole derivatives exhibited significant inhibition of HSV replication in Vero cells with low cytotoxicity levels .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Triazole derivatives have been reported to possess anti-proliferative effects in melanoma and other cancer cell lines. A study indicated that modifications in the triazole structure could enhance cytotoxic effects against specific cancer types .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research has shown that similar compounds can inhibit enzymes such as acetylcholinesterase and urease, which are relevant in various therapeutic contexts .

Study 1: Antiviral Activity

In a recent study focusing on the antiviral properties of triazole derivatives, several compounds were synthesized and tested against HSV-1. The most effective compounds demonstrated up to 91% inhibition at a concentration of 50 μM with minimal cytotoxic effects (CC50 = 600 μM) .

Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of triazole derivatives on melanoma cells. The study revealed that specific modifications in the triazole ring significantly enhanced the anti-proliferative activity against melanoma cell lines compared to standard chemotherapeutics .

Study 3: Enzyme Inhibition

A comprehensive analysis of various synthesized compounds showed strong inhibitory activity against urease and acetylcholinesterase. Compounds exhibiting these properties could be pivotal in treating conditions like peptic ulcers and Alzheimer's disease .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis and inhibition of proliferation
Enzyme InhibitionInhibition of urease and acetylcholinesterase

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